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Compound of Interest

Compound Name: (x)-2-Chloropropionyl--d4 Chloride
CAS No.: 1219794-98-5
Cat. No.: B572878

Get Quote

Core Identity & Physicochemical Profile[1][2][3][4]

Compound Name: (£)-2-Chloropropionyl-2,3,3,3-d4 Chloride CAS Registry Number:1219794-
98-5 Unlabeled Analog CAS: 7623-09-8 Chemical Formula: C

D
Cl

O Molecular Weight: 130.99 g/mol (approximate, dependent on isotopic enrichment)[1]

Structural Significance

This compound is the fully deuterated (carbon skeleton) isotopologue of 2-chloropropionyl
chloride.[2] It features deuterium substitution at the methyl (C3) and alpha (C2) positions.

» Alpha-Deuteration (C2): Critical for modulating the Kinetic Isotope Effect (KIE) during
metabolic oxidation or hydrolysis.
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e Acyl Chloride Moiety: Highly reactive electrophile used to introduce the deuterated
chloropropionyl group into amines (forming amides) or alcohols (forming esters).

Technical Specifications Table

Property Specification Notes

Lachrymator; fumes in moist

Appearance Colorless to pale yellow liquid )
air.
Isctopic Purit Critical for quantitative
sotopic Puri
P Y 98 atom % D metabolic studies.
Major impurity is typically the
Chemical Purity 95% ) P y ypieaty
0 hydrolyzed acid.
N ) ) Isotope effect on BP is
Boiling Point ~109-111 °C (lit. unlabeled) o )
negligible for handling.
) Denser than water; sinks and
Density ~1.3 g/mL
hydrolyzes.
. Reacts violently with water and
Solubility DCM, THF, Toluene, Et20

alcohols.

Synthesis & Manufacturing Logic

The synthesis of (+)-2-Chloropropionyl-d4 Chloride typically follows a "late-stage activation”
strategy. The deuterated carboxylic acid precursor is converted into the acid chloride
immediately prior to use or packaging to minimize hydrolysis.

Synthetic Pathway (Graphviz)

The following diagram illustrates the standard laboratory conversion from the stable deuterated
acid precursor using Thionyl Chloride (
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Figure 1: Chlorination of 2-Chloropropionic Acid-d4 to the Acyl Chloride using Thionyl Chloride.

Expert Commentary on Synthesis

o Catalysis: A catalytic amount of N,N-Dimethylformamide (DMF) is often required. DMF reacts
with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent chlorinating
agent than

alone.

 Purification: The byproducts (

and

) are gases, allowing for purification by simple distillation or inert gas purging. This "clean"
workup is essential for maintaining isotopic purity.

Applications in Drug Development[1][2]
Metabolic Stability & The Kinetic Isotope Effect (KIE)

The primary utility of this reagent is to introduce a deuterated handle into a drug candidate. The
C-D bond is significantly stronger than the C-H bond (bond dissociation energy: ~341 kJ/mol
vs. ~338 kJ/mol, with a lower zero-point energy).
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e Mechanism: Replacing Hydrogen with Deuterium at the alpha-position (C2) slows down
cytochrome P450-mediated oxidative dehalogenation or hydrolysis.

e Outcome: This can extend the half-life (

) of the drug and reduce the formation of potentially toxic metabolites.

Mechanism of Action (Graphviz)
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Figure 2: Impact of Deuterium substitution on metabolic clearance rates (Primary Kinetic
Isotope Effect).

Handling & Experimental Protocols
Safety Hazards

o Corrosive: Causes severe skin burns and eye damage (H314).[3]
e Lachrymator: Extremely irritating to mucous membranes.

o Reactivity: Reacts violently with water to release HCI gas.
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Standard Acylation Protocol

Use this protocol to derivatize an amine-containing API with (x£)-2-Chloropropionyl-d4 Chloride.

Reagents:

Target Amine (1.0 eq)

(x)-2-Chloropropionyl-d4 Chloride (1.1 — 1.2 eq)

Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and purge with Argon.

» Dissolution: Dissolve the Target Amine and TEA in anhydrous DCM. Cool the solution to 0°C
using an ice bath. Rationale: Cooling controls the exotherm of the acylation and minimizes
side reactions.

o Addition: Add (x)-2-Chloropropionyl-d4 Chloride dropwise via syringe. Caution: Evolution of
HCI salts (white smoke) may occur if base is insufficient, but TEA-HCI typically precipitates.

o Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC or LC-MS.

e Quench: Quench carefully with saturated

solution.

o Extraction: Extract with DCM (3x), dry organic layers over

, and concentrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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